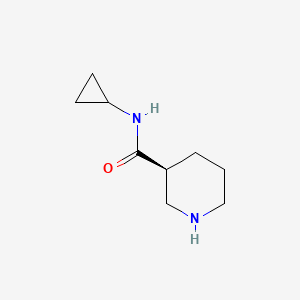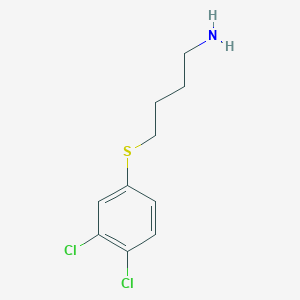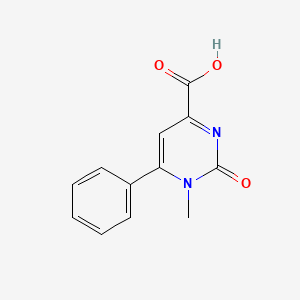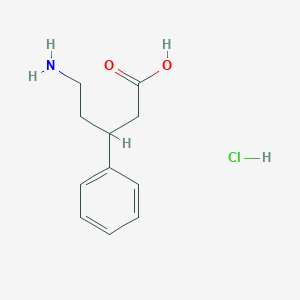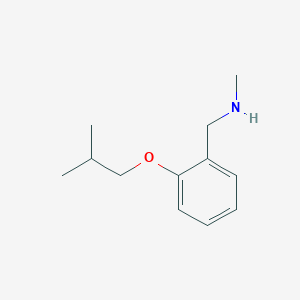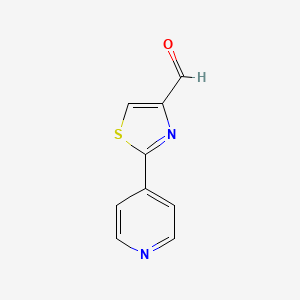
2-(Pyridin-4-yl)thiazol-4-carbaldehyd
Übersicht
Beschreibung
“2-(Pyridin-4-yl)thiazole-4-carbaldehyde” is a chemical compound with the molecular formula C9H6N2OS . It is a light yellow solid and is used as a building block in pharmaceutical products .
Molecular Structure Analysis
The molecular structure of “2-(Pyridin-4-yl)thiazole-4-carbaldehyde” can be represented by the InChI code: 1S/C9H6N2OS/c12-5-8-6-13-9(11-8)7-1-3-10-4-2-7/h1-6H . The molecular weight of the compound is 190.23 .Physical And Chemical Properties Analysis
“2-(Pyridin-4-yl)thiazole-4-carbaldehyde” is a light yellow solid . It has a molecular weight of 190.23 .Wissenschaftliche Forschungsanwendungen
Pharmazeutisches Zwischenprodukt
Diese Verbindung dient als wertvolles Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Wirkstoffe. Ihre strukturellen Merkmale machen sie für die Modifikation und Einarbeitung in Medikamente geeignet, die auf eine breite Palette von Krankheiten abzielen. So kann sie beispielsweise zur Herstellung von Molekülen mit potenziellen antibakteriellen , antifungalen und antiviralen Eigenschaften verwendet werden, einschließlich der Aktivität gegen COVID-19 .
Organische Synthese
Im Bereich der organischen Chemie wird 2-(Pyridin-4-yl)thiazol-4-carbaldehyd zur Konstruktion komplexer organischer Moleküle verwendet. Seine Reaktivität ermöglicht die Bildung verschiedener chemischer Strukturen, die zur Entwicklung neuer Materialien und Chemikalien mit einzigartigen Eigenschaften führen können .
Antimikrobielle Aktivität
Thiazolderivate, einschließlich dieser Verbindung, haben nachweislich eine signifikante antimikrobielle Aktivität. Sie können zu Verbindungen synthetisiert werden, die das Wachstum verschiedener Bakterienstämme hemmen, was sie zu vielversprechenden Kandidaten für neue antimikrobielle Medikamente macht .
Antioxidative Eigenschaften
Das Gerüst der Verbindung ist für Modifikationen geeignet, die ihre antioxidativen Eigenschaften verbessern. Dadurch ist sie ein Kandidat für die Einbeziehung in Behandlungen, die darauf abzielen, oxidative Stress-bedingte Krankheiten zu bekämpfen .
Korrosionsschutz
This compound: findet Anwendungen im Bereich der Materialwissenschaften, insbesondere als Korrosionsschutzmittel. Es kann zu Verbindungen synthetisiert werden, die Metalle vor Korrosion schützen, was entscheidend ist, um die Lebensdauer von Metallbauteilen und -strukturen zu verlängern .
Krebsforschung
Thiazolderivate spielen bekanntermaßen eine Rolle in der Krebsforschung. Diese Verbindung kann aufgrund ihrer strukturellen Flexibilität verwendet werden, um neue Moleküle zu synthetisieren, die als potente Krebsmittel wirken können und neue Wege für die Krebsbehandlung eröffnen .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Thiazole derivatives have been known to interact with dna and topoisomerase ii , which could potentially be the targets for this compound.
Mode of Action
It’s known that thiazole derivatives can bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Given its potential interaction with dna and topoisomerase ii , it may impact the DNA replication and repair pathways.
Result of Action
Based on the potential interaction with dna and topoisomerase ii , it can be inferred that the compound may cause DNA damage, leading to cell cycle arrest and cell death.
Biochemische Analyse
Biochemical Properties
2-(Pyridin-4-yl)thiazole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with transition metals, which can act as catalysts in biochemical reactions . The nature of these interactions often involves coordination bonds between the nitrogen and sulfur atoms in the thiazole ring and the metal ions.
Cellular Effects
The effects of 2-(Pyridin-4-yl)thiazole-4-carbaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the production of collagen in vitro, indicating its potential role in cellular differentiation and tissue repair . Additionally, it may impact cellular metabolism by interacting with key metabolic enzymes.
Molecular Mechanism
At the molecular level, 2-(Pyridin-4-yl)thiazole-4-carbaldehyde exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. This compound has also been shown to influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyridin-4-yl)thiazole-4-carbaldehyde change over time. The compound is relatively stable under normal temperatures and pressures, but it can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, with some changes in cellular metabolism and gene expression observed over time.
Dosage Effects in Animal Models
The effects of 2-(Pyridin-4-yl)thiazole-4-carbaldehyde vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular function and tissue repair. At high doses, it can exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without being harmful.
Metabolic Pathways
2-(Pyridin-4-yl)thiazole-4-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, it can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2-(Pyridin-4-yl)thiazole-4-carbaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its biochemical activity and effectiveness.
Subcellular Localization
The subcellular localization of 2-(Pyridin-4-yl)thiazole-4-carbaldehyde is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects . Its activity and function can be influenced by its localization, as different cellular compartments provide distinct biochemical environments.
Eigenschaften
IUPAC Name |
2-pyridin-4-yl-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-5-8-6-13-9(11-8)7-1-3-10-4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLRZQDSOIGSKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651225 | |
| Record name | 2-(Pyridin-4-yl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
533885-37-9 | |
| Record name | 2-(Pyridin-4-yl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1384767.png)
![6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384769.png)
![6-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384770.png)

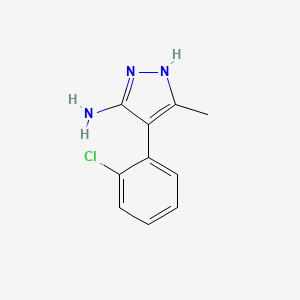
![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine](/img/structure/B1384778.png)
